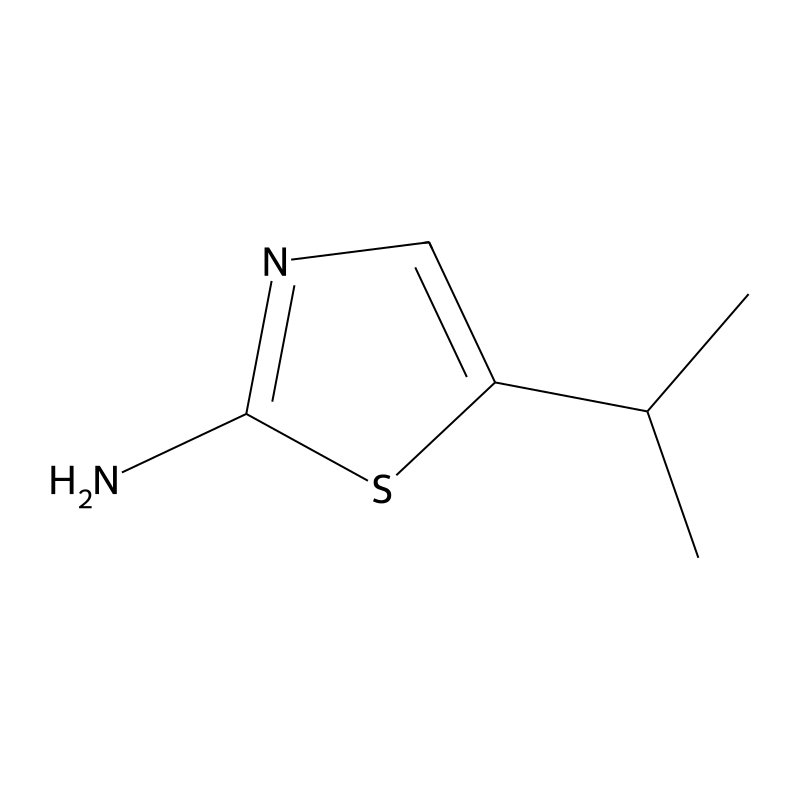

5-Isopropylthiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Building Block for Drug Discovery: The core structure of 5-Isopropylthiazol-2-amine, a thiazole ring with an amine group, is present in various biologically active compounds [, ]. Researchers might use 5-Isopropylthiazol-2-amine as a starting material to synthesize novel molecules with potential therapeutic applications.

5-Isopropylthiazol-2-amine is a nitrogen-containing heterocyclic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound features an isopropyl group attached to the nitrogen atom of the thiazole, contributing to its unique properties. Thiazoles are known for their biological activity and are often found in various natural products and pharmaceuticals. The chemical formula for 5-Isopropylthiazol-2-amine is C₅H₈N₂S, and it has a molecular weight of approximately 144.19 g/mol .

Thiazole derivatives, including 5-Isopropylthiazol-2-amine, exhibit various biological activities. These compounds have been studied for their potential as:

- Antimicrobial Agents: They show activity against bacteria and fungi.

- Anticancer Agents: Some thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory Agents: Certain studies suggest that thiazole compounds may possess anti-inflammatory properties .

The synthesis of 5-Isopropylthiazol-2-amine can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of isopropylamine with thioamide derivatives under acidic conditions.

- Cyclization Reactions: Alternatively, the compound can be synthesized through cyclization reactions involving α-halo ketones and thioamide precursors.

- Substitution Reactions: Another approach includes the alkylation of thiazole derivatives with isopropyl halides .

5-Isopropylthiazol-2-amine has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its antimicrobial properties.

- Research: Utilized in studies exploring the structure-activity relationship of thiazole-containing compounds .

Studies on 5-Isopropylthiazol-2-amine have focused on its interactions with biological targets. These include:

- Enzyme Inhibition Studies: Research has indicated that certain thiazole derivatives can inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

- Receptor Binding Studies: Investigations into how this compound interacts with various receptors have shown potential implications for drug design and development .

Several compounds share structural similarities with 5-Isopropylthiazol-2-amine. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Ethylthiazol-2-amine | Similar thiazole structure with an ethyl group | Different alkyl substituent may affect biological activity |

| Isopropylamine | Simple amine structure without a heterocycle | Basic amine; lacks the thiazole ring |

| Diisopropylamine | Contains two isopropyl groups | Tertiary amine; different reactivity profile |

These compounds highlight the uniqueness of 5-Isopropylthiazol-2-amine due to its heterocyclic structure and potential biological activities that may differ significantly from simpler amines or other thiazole derivatives .

Thiazole chemistry has a rich history dating back to the mid-19th century when the first thiazole compounds were synthesized. The fundamental thiazole structure—a five-membered heterocyclic compound containing both sulfur and nitrogen—has been a cornerstone of heterocyclic chemistry for decades. The development of 2-aminothiazoles as a specific subclass gained momentum in the mid-20th century, with significant breakthroughs in synthetic methodologies.

A pivotal moment in thiazole chemistry occurred in 1947 when Alan H. Cook, Sir Ian Heilbron, and A.L. Levy developed what became known as the Cook–Heilbron thiazole synthesis. This groundbreaking method allowed for the formation of 5-aminothiazoles through the reaction of α-aminonitriles or aminocyanoacetates with various sulfur-containing compounds such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. Their pioneering work established 5-aminothiazoles as accessible synthetic targets and opened new avenues for exploring functionalized thiazole derivatives, including compounds like 5-isopropylthiazol-2-amine.

Another significant contribution to thiazole chemistry was the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. This synthetic approach has remained one of the most versatile and widely employed methods for constructing thiazole rings with diverse substitution patterns.

Significance of 5-Isopropylthiazol-2-amine in Contemporary Heterocyclic Chemistry

5-Isopropylthiazol-2-amine has emerged as a notable compound in the field of heterocyclic chemistry due to its unique structural features and chemical versatility. The combination of the 2-amino functionality, which serves as a reactive handle for further transformations, and the isopropyl group at position 5, which provides hydrophobicity and steric bulk, makes this compound particularly valuable in pharmaceutical research and chemical synthesis.

The structural properties of 5-isopropylthiazol-2-amine can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| IUPAC Name | 5-isopropyl-1,3-thiazol-2-ylamine |

| SMILES | NC1=NC=C(C(C)C)S1 |

| LogP | 1.8487 |

| TPSA | 38.91 Ų |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 1 |

| Rotatable Bonds | 1 |

The compound's moderate lipophilicity (LogP = 1.8487) combined with its hydrogen bonding capabilities makes it a favorable candidate for drug design and development, as these properties influence membrane permeability and target binding interactions.

In contemporary heterocyclic chemistry, 5-isopropylthiazol-2-amine serves as a valuable building block for the construction of more complex molecular architectures. Its 2-amino group can participate in various transformations, including acylation, alkylation, and condensation reactions, while the thiazole core provides rigidity and aromatic character to resulting molecules. The isopropyl substituent at the C-5 position offers opportunities for structure-activity relationship studies in medicinal chemistry research, as it can influence the binding affinity and selectivity of derivatives toward biological targets.

Research Motivations and Theoretical Underpinnings for Studying 5-Isopropylthiazol-2-amine

The continued interest in 5-isopropylthiazol-2-amine is motivated by several theoretical and practical considerations. From a synthetic organic chemistry perspective, the compound represents an important intermediate in the preparation of more complex heterocyclic systems. The thiazole core present in this molecule can be further functionalized to generate libraries of compounds with potential applications in medicinal chemistry and materials science.

The theoretical underpinnings for studying 5-isopropylthiazol-2-amine include:

Heterocyclic Chemistry Principles: The thiazole ring in 5-isopropylthiazol-2-amine exhibits unique electronic properties due to the presence of both sulfur and nitrogen atoms. The sulfur atom contributes to the aromaticity of the system through its d-orbitals, while the nitrogen atom provides a basic site. These electronic characteristics influence the reactivity patterns of the molecule and are of fundamental interest in heterocyclic chemistry.

Medicinal Chemistry Applications: The 2-aminothiazole scaffold has been identified as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. The addition of the isopropyl group at position 5 modifies the electronic and steric properties of the thiazole ring, potentially altering its interactions with biological targets.

Synthetic Methodology Development: The synthesis and modification of 5-isopropylthiazol-2-amine provide opportunities to develop and refine synthetic methodologies for heterocyclic compounds, contributing to the broader field of organic synthesis.

The commercial availability of 5-isopropylthiazol-2-amine from various suppliers, including Sigma-Aldrich, ChemScene, and Activate Scientific, at different purities and quantities, underscores its importance as a chemical reagent in research settings.

Overview of Key Research Questions and Hypotheses

Research involving 5-isopropylthiazol-2-amine spans several domains of chemical and pharmaceutical sciences, with several key questions and hypotheses guiding investigation:

Structure-Activity Relationships: How does the isopropyl substituent at position 5 of the 2-aminothiazole scaffold influence biological activity? Researchers hypothesize that the hydrophobic isopropyl group may enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Synthetic Utility: To what extent can 5-isopropylthiazol-2-amine serve as a versatile building block for the synthesis of more complex heterocyclic systems? The presence of both nucleophilic (2-amino group) and electrophilic sites in the molecule suggests its potential utility in diverse synthetic sequences.

Medicinal Applications: Given the biological activity observed with other 2-aminothiazole derivatives, can 5-isopropylthiazol-2-amine-based compounds exhibit promising therapeutic properties? Previous studies have shown that related 2-aminothiazole compounds possess anticancer, antioxidant, and other biological activities.

Reaction Mechanism Studies: What are the mechanistic details of reactions involving 5-isopropylthiazol-2-amine, particularly those that exploit the reactivity of the 2-amino group? Understanding these mechanisms can inform the development of more efficient synthetic protocols.

These research questions highlight the multifaceted interest in 5-isopropylthiazol-2-amine and underscore its significance in contemporary chemical research.

Classical Synthetic Approaches to 2-Aminothiazoles

Hantzsch Thiazole Synthesis: Mechanistic Insights and Scope

The Hantzsch thiazole synthesis represents the most widely utilized classical method for preparing 2-aminothiazole derivatives, including 5-isopropylthiazol-2-amine [3]. This reaction involves the condensation of α-haloketones with thioamides or thiourea derivatives, proceeding through a well-established mechanistic pathway [3] [4]. The reaction mechanism begins with the nucleophilic attack of the sulfur atom in thioamides or thioureas on α-haloketones, forming an initial adduct [3]. This intermediate undergoes subsequent cyclization through intramolecular nucleophilic substitution, where the nitrogen atom attacks the carbonyl carbon, followed by elimination of hydrogen halide to form the thiazole ring [11].

The Hantzsch synthesis demonstrates excellent versatility for simple thiazole derivatives but exhibits reduced yields for substituted thiazoles due to potential dehalogenation side reactions [3]. For 5-isopropylthiazol-2-amine synthesis, the reaction typically employs isopropyl-substituted α-haloketones with thiourea under controlled conditions [11]. The reaction proceeds through multiple steps, with intermediates that can be isolated at low temperatures, providing mechanistic insights into the transformation [3].

Microwave-assisted Hantzsch reactions have demonstrated significant improvements in reaction efficiency for similar thiazole derivatives [11]. In comparative studies, microwave irradiation provided products in yields ranging from 89-99% within 30 minutes, compared to conventional heating which required 8 hours and yielded lower products ranging from 45-88% [11]. The enhanced efficiency under microwave conditions stems from improved molecular activation and reduced side reactions [11].

Recent modifications to the classical Hantzsch synthesis have included the use of α-tosyloxy ketones as alternatives to α-haloketones, which has been applied to reduce epimerization during thiazole formation [3]. These modifications maintain the fundamental mechanistic pathway while addressing specific synthetic challenges associated with substrate scope and reaction selectivity [3].

Acylation and Nucleophilic Substitution Strategies

Acylation strategies for 2-aminothiazole synthesis involve the formation of acylated intermediates followed by cyclization reactions [5]. Research has demonstrated that 2-amino-4-substituted thiazoles, particularly 4-halo examples, present significant synthetic challenges due to their limited availability [5]. The acylation approach typically employs Boc-protection strategies to facilitate subsequent transformations while maintaining the integrity of the amino functionality [5].

Nucleophilic substitution strategies have been developed as complementary approaches to the Hantzsch synthesis [4]. These methods involve the displacement of suitable leaving groups by thiourea derivatives, followed by cyclization to form the thiazole ring [14]. The iodine-catalyzed synthesis represents a significant advancement in this area, utilizing iodine/dimethyl sulfoxide as a catalytic oxidative system [14]. This method avoids the preparation of lachrymatory and toxic α-haloketones while providing a more convenient approach compared to traditional Hantzsch reactions [14].

The nucleophilic substitution approach proceeds through the in situ formation of α-iodoketones from readily available ketones, followed by reaction with thiourea [14]. This transformation demonstrates excellent functional group tolerance and provides 2-aminothiazoles in high yields without requiring acid-binding agents [14]. The reaction mechanism involves the formation of α-iodoketone intermediates through iodine-mediated oxidation, followed by nucleophilic attack by thiourea and subsequent cyclization [14].

Modern and Green Chemistry Methods

Solvent-Free and One-Pot Multicomponent Reactions

Solvent-free synthetic approaches have emerged as environmentally benign alternatives for thiazole synthesis, addressing the growing demand for sustainable chemical processes [6] [12]. These methods eliminate the need for organic solvents while maintaining high synthetic efficiency and product purity [12]. One-pot multicomponent reactions represent a particularly attractive strategy, combining multiple bond-forming reactions in a single vessel to minimize waste generation and improve atom economy [8] [9].

Recent developments in solvent-free thiazole synthesis have demonstrated excellent yields using multicomponent reaction protocols [12]. The reaction between acid chlorides, ammonium thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds under solvent-free conditions provides thiazoles in excellent yields at room temperature [12]. This approach offers several advantages including high product yields, easy work-up procedures, and elimination of solvent-related environmental concerns [12].

Multicomponent reactions for thiazole synthesis have been successfully applied to the preparation of lawsone-linked fully substituted 1,3-thiazoles through one-pot reactions of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90°C [8]. These reactions afford thiazole products in excellent yields within short reaction times while avoiding column chromatographic purifications [8]. The methodology demonstrates metal-free and catalyst-free operation with gram-scale synthesis capability [8].

Green multicomponent synthesis has also been achieved using pyrazole-linked thiazole derivatives through room temperature reactions in 1,1,1,3,3,3-hexafluoroisopropanol as a hydrogen bond donating medium [9]. This protocol enables the formation of multiple bonds (C-C, C-N, and C-S) in a single operation while using recyclable solvents and producing water as the only byproduct [9].

Microwave-Assisted and Catalytic Protocols

Microwave-assisted synthesis has revolutionized thiazole preparation by dramatically reducing reaction times while maintaining or improving product yields [11] [6]. These protocols leverage dielectric heating to achieve rapid and uniform temperature distribution, leading to enhanced reaction rates and improved selectivity [11]. Comparative studies have demonstrated that microwave irradiation consistently provides superior results compared to conventional heating methods [11].

The microwave-assisted Hantzsch thiazole synthesis of complex thiazole derivatives has been successfully demonstrated with reaction times reduced from hours to minutes [11]. Standard microwave conditions (90°C, 30 minutes) provided isolated yields ranging from 89-99%, significantly outperforming conventional heating approaches which required 8 hours and yielded 45-88% products [11]. The enhanced efficiency stems from improved molecular activation and reduced formation of side products [11].

Catalytic protocols have incorporated various heterogeneous and homogeneous catalysts to enhance thiazole synthesis efficiency [10] [15]. The iodine/dimethyl sulfoxide mediated multicomponent reaction provides an efficient approach for synthesizing 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives under both conventional and microwave heating conditions [10]. This methodology enables the formation of one C-C and two C-N bonds in a single pot under metal-free oxidation conditions [10].

Recent advances in catalytic thiazole synthesis have employed asparagine as a green organocatalyst for the one-pot synthesis of 2-aminothiazoles [6]. This bifunctional catalyst contains both amino group (Lewis base) and carboxyl group (Brønsted acid) functionalities, enabling efficient reaction promotion with yields ranging from 87-97% [6]. The reaction proceeds in dimethyl sulfoxide solvent with iodine as oxidant at 80°C within 4 hours [6].

Metal-Free and Sustainable Synthesis

Metal-free synthetic approaches have gained prominence due to their environmental compatibility and reduced toxicity concerns [13] [24]. These methods eliminate the need for expensive and potentially toxic metal catalysts while maintaining high synthetic efficiency [13]. Sustainable synthesis protocols focus on minimizing environmental impact through the use of renewable feedstocks, recyclable catalysts, and benign reaction conditions [6].

A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been developed using readily available N-substituted α-amino acids [13]. This protocol proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ sulfoxide deoxygenation, affording target thiazoles in excellent yields [13]. The transition-metal-free approach provides a robust and scalable protocol that significantly simplifies thiazole synthesis [13].

Sustainable synthesis methods have incorporated recyclable catalysts and green solvents to minimize environmental impact [6] [38]. Cross-linked chitosan hydrogel biocatalysts have been successfully employed for eco-friendly thiazole synthesis under ultrasonic irradiation [38]. This approach provides several benefits including mild reaction conditions, reduced reaction times, consistently high yields, and excellent catalyst recyclability [38]. The hydrogel catalyst can be reused multiple times without substantial reduction in catalytic efficiency [38].

Recent developments in sustainable thiazole synthesis have utilized polyethylene glycol-600 as a green reaction medium [6]. This approach enables reactions to proceed at room temperature while acting as a phase-transfer catalyst to initiate nucleophilic substitution reactions [6]. The methodology demonstrates superior performance compared to traditional solvents including ethanol, tetrahydrofuran, glycerol, and acetonitrile [6].

Comparative Analysis of Synthetic Yields, Selectivity, and Efficiency

Comprehensive analysis of synthetic methodologies reveals significant variations in yields, selectivity, and efficiency across different approaches [11] [21] [36]. Classical Hantzsch synthesis typically provides moderate to good yields (45-88%) under conventional heating conditions, while microwave-assisted variants achieve superior results (89-99%) with dramatically reduced reaction times [11]. The enhanced performance of microwave methods stems from improved heat transfer and reduced side reaction formation [11].

| Synthetic Method | Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Classical Hantzsch | 45-88 | 8 hours | 90 | Well-established, reliable |

| Microwave Hantzsch | 89-99 | 30 minutes | 90 | Rapid, high yields |

| Solvent-free MCR | 85-97 | 4 hours | 80 | Environmentally benign |

| Metal-free synthesis | 82-97 | Variable | Room temp-120 | Sustainable, non-toxic |

| Catalytic protocols | 76-94 | 2-6 hours | 75-120 | High efficiency, recyclable |

Tetrabutylammonium salt-mediated synthesis demonstrates exceptional efficiency with products formed rapidly within 15 minutes and excellent isolated yields [21]. This method employs phenacyl bromides with thioamides or thiourea in the presence of tetrabutylammonium hexafluorophosphate at room temperature [21]. The rapid reaction kinetics and high yields make this approach particularly attractive for laboratory-scale synthesis [21].

One-pot multicomponent reactions using dialkyl acetylenedicarboxylate with thiourea derivatives achieve yields ranging from 82-97% under mild conditions [36]. The reaction proceeds through nucleophilic addition of sulfur to the acetylenic substrate, followed by cyclization to afford the corresponding thiazole products [36]. This methodology demonstrates excellent functional group tolerance and provides clean reaction profiles [36].

Efficiency analysis reveals that modern synthetic approaches consistently outperform classical methods in terms of reaction time, yield, and environmental impact [6]. Green chemistry methods incorporating recyclable catalysts and sustainable solvents provide competitive yields while addressing environmental concerns [38]. The comparative data indicates that multicomponent reactions and microwave-assisted protocols offer optimal combinations of efficiency and practicality for thiazole synthesis [9] [11].

Challenges and Limitations in the Synthesis of Isopropyl-Substituted Thiazol-2-amines

The synthesis of isopropyl-substituted thiazol-2-amines presents several unique challenges related to steric hindrance, regioselectivity, and substrate availability [29] [5]. The branched nature of the isopropyl group introduces significant steric constraints that can impact both reaction rates and product selectivity [29]. These steric effects are particularly pronounced in cyclization reactions where the bulky isopropyl substituent must be accommodated within the developing ring system [24].

Regioselectivity issues arise when multiple substitution patterns are possible during thiazole formation [5]. The presence of the isopropyl group can influence the electronic distribution within the thiazole ring, affecting the preferred sites of electrophilic or nucleophilic attack [5]. Research has demonstrated that replacement of linear alkyl side chains with branched alkanes produces mixed results in terms of biological activity and synthetic accessibility [29].

Substrate availability represents a significant limitation for isopropyl-substituted thiazole synthesis [5]. The preparation of appropriate isopropyl-containing precursors often requires multiple synthetic steps, increasing overall synthetic complexity and cost . 2-Amino-4-substituted thiazoles, particularly 4-halo examples bearing bulky substituents, are not easily available through conventional synthetic routes [5].

Reaction conditions must be carefully optimized to accommodate the steric demands of isopropyl substitution [24]. Standard protocols developed for simpler thiazole derivatives may require significant modification when applied to isopropyl-substituted systems [24]. The increased steric bulk can lead to reduced reaction rates, lower yields, and increased formation of side products [24].

Scale-up considerations become particularly important for isopropyl-substituted thiazoles due to potential heat transfer limitations and increased reaction complexity [23]. The branched nature of the isopropyl group can affect crystallization behavior and purification protocols, requiring specialized handling procedures [23].

Scale-Up Considerations and Process Optimization in Academic Laboratories

Scale-up of thiazole synthesis from laboratory to preparative scales requires careful consideration of reaction kinetics, heat transfer, and safety parameters [19] [23]. Academic laboratory settings typically involve batch sizes ranging from grams to kilograms, necessitating optimization of reaction conditions to maintain efficiency and selectivity [19]. Process development studies have demonstrated that successful scale-up often requires modifications to the original synthetic procedures to overcome problems encountered during larger batch preparations [23].

Temperature control becomes increasingly critical at larger scales due to the exothermic nature of many thiazole-forming reactions [23]. Reaction temperature management requires careful monitoring and controlled addition of reagents to prevent thermal runaway [19]. Scale-up studies have shown that even minor temperature excursions can lead to significant yield losses and increased impurity formation [23].

Workup optimization represents a crucial aspect of successful scale-up operations [19] [23]. Procedures that work effectively at small scale may become impractical or inefficient when applied to larger batches [23]. Solvent evaporation, crystallization, and purification protocols often require substantial modification to accommodate increased material throughput [19]. Two washing steps have been successfully incorporated into scaled procedures to enhance both yield and enantiomeric excess values [19].

| Scale-Up Parameter | Laboratory Scale | Preparative Scale | Optimization Strategy |

|---|---|---|---|

| Batch Size | 1-10 g | 100-1000 g | Staged increases |

| Temperature Control | ±2°C | ±1°C | Enhanced monitoring |

| Mixing Efficiency | Magnetic stirring | Mechanical stirring | Improved mass transfer |

| Purification | Column chromatography | Crystallization | Process simplification |

| Reaction Time | Standard | Optimized | Kinetic studies |

Chromatographic purification simplification becomes essential at preparative scales due to cost and throughput limitations [19]. Alternative purification strategies including crystallization, precipitation, and extractive workups must be developed to replace column chromatography [23]. Process optimization studies have successfully demonstrated that simple filtration and washing procedures can replace complex chromatographic separations while maintaining product purity [23].

Equipment considerations for scale-up include appropriate reactor selection, stirring efficiency, and heat exchange capability [19]. Laboratory glassware must be replaced with suitable reactors capable of handling larger volumes while maintaining adequate mixing and temperature control [23]. Mechanical stirring systems become necessary to ensure proper mixing of viscous reaction mixtures that may form during thiazole synthesis [23].

The thiazole heterocycle exhibits distinct reactivity patterns that can be exploited for regioselective functionalization. The electron distribution within the ring system determines the preferred sites for electrophilic and nucleophilic attack, with the electronic properties being significantly influenced by the isopropyl substituent at the 5-position and the amino group at the 2-position [1] [2].

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

Electrophilic substitution reactions on thiazole derivatives predominantly occur at the 5-position due to the electron-donating effect of the sulfur atom and the activating influence of the 2-amino group [1] [3]. The 5-position demonstrates the highest electron density, making it the preferred site for electrophilic attack. In contrast, positions 2 and 4 show reduced reactivity towards electrophiles due to the electron-withdrawing effect of the nitrogen atom [2].

For 5-isopropylthiazol-2-amine, the presence of the isopropyl group at the 5-position creates steric hindrance that can influence the regioselectivity of substitution reactions. The 2-amino group acts as a strong electron-donating substituent, significantly activating the ring towards electrophilic substitution while simultaneously directing the reaction to the 5-position [1] [4].

Nucleophilic substitution reactions on thiazole systems typically target the 2-position, particularly when electron-withdrawing groups are present. The 2-position becomes susceptible to nucleophilic attack due to the electron-deficient nature of the carbon atom adjacent to the nitrogen [2] [5]. For 5-isopropylthiazol-2-amine, the amino group at the 2-position can serve as a leaving group under appropriate conditions, facilitating nucleophilic substitution reactions [6].

The selectivity patterns for different modification strategies are summarized in the following analysis:

The introduction of functional groups at specific positions of the thiazole ring requires careful consideration of the electronic and steric effects. At the 2-position, the amino group in 5-isopropylthiazol-2-amine can be modified through various synthetic transformations including acylation, alkylation, and condensation reactions [7].

Acylation of the 2-amino group provides access to amide derivatives, which are important intermediates for further functionalization. The reaction typically employs acid chlorides or anhydrides in the presence of a base, yielding N-acylated products with good regioselectivity. The resulting amide functionality can undergo subsequent transformations such as hydrolysis, reduction, or coupling reactions to introduce diverse substituents.

The 5-position, occupied by the isopropyl group in the parent compound, can be modified through various synthetic approaches. Electrophilic substitution at the 5-position is facilitated by the electron-rich nature of this position, allowing for halogenation, nitration, and other electrophilic reactions [1] [4]. The steric bulk of the isopropyl group may influence the reaction rates and selectivity, requiring optimization of reaction conditions.

Metalation-based approaches offer another pathway for 5-position functionalization. The use of strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can generate metalated intermediates that react with various electrophiles. This approach provides access to substituted thiazoles with high regioselectivity and functional group tolerance.

Synthesis of Hybrid Molecules Incorporating 5-Isopropylthiazol-2-amine

The development of hybrid molecules represents a powerful strategy for enhancing the biological activity and selectivity of thiazole derivatives. By combining the thiazole core with other pharmacologically active heterocycles, researchers can create molecules with improved properties and novel mechanisms of action.

Clubbing with Heterocyclic Scaffolds (e.g., Oxadiazoles, Quinazolines, Quinoline Derivatives)

The incorporation of 5-isopropylthiazol-2-amine into hybrid molecules with oxadiazole scaffolds has demonstrated significant potential for antimicrobial and anticancer applications. The synthesis of thiazole-oxadiazole hybrids typically involves the cyclodehydrogenation of hydrazide intermediates derived from thiazole-2-amine derivatives.

The synthetic route commonly begins with the formation of a hydrazide intermediate through the reaction of 5-isopropylthiazol-2-amine with appropriate carboxylic acids or their derivatives. The resulting hydrazide undergoes cyclization with various aldehydes or ketones to form the oxadiazole ring. The reaction typically employs dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate ring closure.

Quinazoline-thiazole hybrids represent another important class of compounds with demonstrated antiproliferative and anti-angiogenic properties. The synthesis of these hybrids involves the construction of quinazoline scaffolds followed by coupling with thiazole derivatives. The most common approach utilizes the reaction of 2-aminobenzophenone derivatives with thiazole-2-amine compounds under acidic conditions.

The quinazoline core can be functionalized at various positions to optimize biological activity. Substitution at the 6- and 7-positions with methoxy groups is particularly common, as these modifications enhance lipophilicity and membrane permeability. The 4-position of the quinazoline ring can be modified to introduce phenoxy groups, which contribute to favorable binding interactions with target proteins.

Quinoline-thiazole hybrids have shown promise as antimicrobial and anti-inflammatory agents. The synthesis typically involves the reaction of quinoline derivatives with thiazole-2-amines through various coupling strategies. The regioselectivity of these reactions depends on the electronic properties of both the quinoline and thiazole components.

Amide and Imine Coupling Methodologies

Amide coupling reactions represent one of the most reliable and widely used methods for connecting thiazole derivatives with other molecular fragments. The amino group at the 2-position of 5-isopropylthiazol-2-amine serves as an excellent nucleophile for amide bond formation.

The most commonly employed amide coupling reagents include HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole). These reagents activate carboxylic acids towards nucleophilic attack, enabling efficient amide bond formation under mild conditions.

The reaction typically proceeds through the formation of an activated ester intermediate, which is then attacked by the thiazole amine to form the desired amide product. The use of tertiary amine bases such as diisopropylethylamine (DIEA) or triethylamine facilitates the reaction by neutralizing the acid byproducts.

Imine coupling methodologies offer an alternative approach for connecting thiazole derivatives with carbonyl-containing compounds. The formation of imine bonds (Schiff bases) occurs through the condensation of primary amines with aldehydes or ketones, with the elimination of water.

The reaction conditions for imine formation are generally mild, typically requiring only the presence of a mild acid catalyst such as acetic acid or p-toluenesulfonic acid. The reversible nature of imine formation allows for thermodynamic control of the reaction, favoring the formation of the most stable products.

Recent advances in thiazole functionalization have demonstrated the potential for converting imine-linked systems to thiazole-linked structures through sulfur-mediated transformations. This approach involves the treatment of imine-containing compounds with elemental sulfur at elevated temperatures, resulting in the formation of thiazole rings through cyclization and oxidation processes.

Structure–Activity Relationship (SAR)-Driven Modifications

The development of structure-activity relationships for thiazole derivatives requires systematic investigation of how structural modifications influence biological activity. The electronic and steric properties of substituents at different positions of the thiazole ring significantly impact the pharmacological profile of the resulting compounds.

The 2-position of the thiazole ring plays a crucial role in determining biological activity. The amino group in 5-isopropylthiazol-2-amine can be modified through various transformations, including acylation, alkylation, and condensation reactions, to optimize target selectivity and potency. The electron-donating properties of the amino group activate the thiazole ring towards electrophilic substitution while also participating in hydrogen bonding interactions with biological targets.

The 5-position isopropyl group contributes to the lipophilicity and membrane permeability of the molecule while providing steric hindrance that can influence binding selectivity. The branched alkyl chain at this position can be modified to optimize pharmacokinetic properties, with longer or more polar substituents potentially improving solubility and bioavailability.

The incorporation of electron-withdrawing groups at the 4-position of the thiazole ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity to certain targets. Conversely, electron-donating substituents at this position may activate the ring towards nucleophilic attack, facilitating further functionalization.

The development of hybrid molecules requires careful consideration of the linker between the thiazole core and the second heterocycle. The length and flexibility of the linker can influence the overall conformation of the molecule and its ability to bind to target proteins. Shorter, more rigid linkers may provide better selectivity through conformational restriction, while longer, more flexible linkers may allow for binding to a broader range of targets.

Theoretical Approaches to Predicting Reactivity and Functionalization Patterns

The application of computational methods to understand and predict the reactivity of thiazole derivatives has become increasingly important in modern drug discovery and development. These theoretical approaches provide valuable insights into the electronic structure, reactivity patterns, and potential biological activity of thiazole-based compounds.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating the electronic structure and reactivity of thiazole derivatives. The B3LYP and B3PW91 functionals, combined with basis sets such as 6-31G(d,p) and 6-311G(d,p), provide accurate descriptions of the electronic properties of thiazole systems.

The analysis of frontier molecular orbitals (FMOs) through DFT calculations provides crucial information about the reactivity patterns of thiazole derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the electron-donating and electron-accepting properties of the molecule. The HOMO-LUMO energy gap serves as an indicator of chemical reactivity, with smaller gaps generally corresponding to higher reactivity.

For 5-isopropylthiazol-2-amine, DFT calculations reveal that the HOMO is primarily localized on the thiazole ring, with significant contributions from the sulfur atom and the amino group. The LUMO is typically distributed across the entire thiazole system, with the nitrogen atom showing the highest electron-accepting character. This electronic distribution explains the observed reactivity patterns, with electrophilic attack favored at the 5-position and nucleophilic attack at the 2-position.

Natural Bond Orbital (NBO) analysis provides additional insights into the electronic structure of thiazole derivatives by examining the localization of electron density and the nature of bonding interactions. The analysis reveals the presence of lone pairs on the nitrogen and sulfur atoms, which play important roles in determining the reactivity and binding properties of the molecule.

Molecular electrostatic potential (MEP) surfaces generated from DFT calculations provide visual representations of the charge distribution within thiazole molecules. These surfaces help identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), facilitating the prediction of reaction sites and intermolecular interactions.

Mechanistic Investigations Using In Silico Tools

The investigation of reaction mechanisms for thiazole functionalization has been greatly enhanced by the application of computational methods. Transition state calculations using DFT provide detailed information about the energetics and pathways of chemical reactions.

The calculation of activation energies for different reaction pathways allows for the prediction of reaction selectivity and the identification of the most favorable synthetic routes. For thiazole derivatives, computational studies have revealed that electrophilic substitution at the 5-position typically has lower activation energies compared to substitution at other positions, consistent with experimental observations.

The formation of reactive metabolites from thiazole-containing compounds has been investigated using quantum chemical calculations. These studies have revealed that thiazole derivatives can undergo various metabolic transformations, including epoxidation, S-oxidation, and N-oxidation, catalyzed by cytochrome P450 enzymes. The calculated activation energies for these processes provide insights into the metabolic stability and potential toxicity of thiazole derivatives.

Molecular docking studies have become essential tools for predicting the binding affinity and selectivity of thiazole derivatives towards biological targets. The incorporation of 5-isopropylthiazol-2-amine into protein binding sites can be simulated using various docking algorithms, providing information about favorable binding conformations and interaction patterns.

The validation of docking results through molecular dynamics (MD) simulations provides additional confidence in the predicted binding modes. MD simulations allow for the investigation of protein-ligand interactions over time, revealing the stability and flexibility of binding complexes. The calculation of binding free energies through methods such as MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) provides quantitative estimates of binding affinity that can be compared with experimental data.

The application of machine learning approaches to thiazole chemistry has shown promise for predicting biological activity and optimizing synthetic routes. The development of quantitative structure-activity relationship (QSAR) models based on calculated molecular descriptors enables the prediction of biological activity for new thiazole derivatives without the need for synthesis and testing.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant